molecular formula C10H16O B1210335 (+)-cis-Carveol CAS No. 7632-16-8

(+)-cis-Carveol

Cat. No.: B1210335
CAS No.: 7632-16-8
M. Wt: 152.23 g/mol
InChI Key: BAVONGHXFVOKBV-UWVGGRQHSA-N
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Description

(+)-cis-Carveol is a naturally occurring monoterpenoid alcohol found in essential oils of various plants, including spearmint and caraway. It is known for its pleasant minty aroma and is used in the fragrance and flavor industries. The compound has the molecular formula C10H16O and exists as a colorless liquid at room temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-cis-Carveol can be synthesized through several methods. One common approach involves the hydrogenation of carvone, a related monoterpenoid, in the presence of a suitable catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, this compound is often produced through the steam distillation of essential oils from plants like spearmint and caraway. The distillation process involves heating the plant material with steam, which vaporizes the essential oils. The vapor is then condensed and collected, yielding a mixture of compounds, including this compound.

Chemical Reactions Analysis

Types of Reactions

(+)-cis-Carveol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: this compound can be oxidized to carvone using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: The compound can be reduced to dihydrocarveol using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and acids.

Major Products Formed

    Oxidation: Carvone

    Reduction: Dihydrocarveol

    Substitution: Halogenated carveol derivatives

Scientific Research Applications

(+)-cis-Carveol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (+)-cis-Carveol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors. For example, its antimicrobial activity may result from disrupting the cell membranes of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

(+)-cis-Carveol is structurally similar to other monoterpenoids, such as:

    Carvone: An isomer of carveol with a ketone functional group instead of a hydroxyl group.

    Dihydrocarveol: A reduced form of carveol with a saturated carbon ring.

    Limonene: A related monoterpene hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group.

Compared to these compounds, this compound is unique due to its specific stereochemistry and functional group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVONGHXFVOKBV-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](C[C@@H]1O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036408
Record name (+)-cis-Carveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7632-16-8
Record name cis-Carveol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7632-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carveol, cis-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-cis-Carveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEOL, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HAD4FX2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-cis-Carveol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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